Ryyrwk

Description

Historical Context and Discovery of the N/OFQ-NOP Receptor System

The discovery of the N/OFQ-NOP receptor system marked a significant advancement in pharmacology, representing one of the first successful applications of reverse pharmacology. nih.govresearchgate.netnih.govresearchgate.net This approach involved the identification of an orphan receptor, initially termed ORL-1 (opioid receptor-like 1), based on its structural similarity to known opioid receptors. nih.govresearchgate.net Subsequently, researchers embarked on the search for its endogenous ligand. In 1995, two independent groups successfully identified this ligand, a 17-amino acid peptide, which was named nociceptin (B549756) by one group and orphanin FQ by the other. nih.gov The name orphanin FQ was chosen to indicate a ligand for an orphan receptor with phenylalanine (F) and glutamine (Q) at its N- and C-terminals, respectively. researchgate.net Despite its structural relation to opioid peptides, N/OFQ does not bind with high affinity to the classical opioid receptors, and conversely, classical opioid ligands show little to no affinity for the NOP receptor. nih.govresearchgate.netplos.org

Overview of Peptide Ligands Interacting with the NOP Receptor

The NOP receptor interacts with a variety of peptide ligands, the primary endogenous agonist being Nociceptin/Orphanin FQ (N/OFQ). nih.govresearchgate.netnih.gov N/OFQ is a 17-amino acid peptide. nih.gov Its interaction with the NOP receptor typically leads to the inhibition of adenylyl cyclase activity via G protein coupling, as well as other downstream signaling events. nih.govresearchgate.net

Beyond the endogenous ligand, numerous synthetic peptide-based agonists and antagonists have been developed to probe the N/OFQ-NOP system. researchgate.netnih.gov These synthetic ligands are crucial tools for dissecting the diverse physiological roles of the NOP receptor, which include involvement in pain modulation, stress and anxiety, learning and memory, and cardiovascular control. researchgate.netnih.govpnas.orgnih.gov The development of selective and potent ligands is essential for fully understanding the complexities of this system and its potential as a therapeutic target. researchgate.net

Significance of Ac-RYYRWK-NH2 as a Reference Hexapeptide Ligand in NOP Receptor Research

Ac-RYYRWK-NH2, an acetylated hexapeptide amide, is a well-characterized synthetic ligand used in NOP receptor research. nih.govnih.gov It is recognized as a reference hexapeptide ligand, valuable for its specific interactions with the NOP receptor. nih.gov

Research involving Ac-RYYRWK-NH2 contributes to the understanding of ligand-receptor interactions at the NOP receptor. Studies have utilized Ac-RYYRWK-NH2 in binding assays to characterize the affinity of ligands for the NOP receptor. For instance, displacement binding assays using radiolabeled N/OFQ have shown the binding profile of various NOP ligands, including Ac-RYYRWK-NH2. nih.gov

Furthermore, studies investigating the functional activity of NOP receptor ligands have included Ac-RYYRWK-NH2. Research on the intrinsic activity of different ligands has shown that Ac-RYYRWK-NH2 can behave as a partial agonist, and its activity can be influenced by the level of NOP receptor expression. nih.gov This highlights its utility in studying the intricacies of receptor activation and downstream signaling.

The use of Ac-RYYRWK-NH2 as a reference ligand allows for comparison of the pharmacological properties of novel compounds being developed to target the NOP receptor. Its defined characteristics provide a benchmark for evaluating the potency and efficacy of new NOP agonists and antagonists in various in vitro and in vivo models.

While detailed data tables directly from the search results for Ac-RYYRWK-NH2's specific binding or functional activity across various studies were not explicitly presented in a format suitable for direct extraction into an interactive table, the search results indicate its consistent use as a reference in binding and functional assays aimed at characterizing NOP receptor ligands. nih.gov For example, a study on partial agonist behavior at the NOP receptor included Ac-RYYRWK-NH2 and reported its pKi value in displacement binding assays, placing it within a rank order of affinity compared to other NOP ligands like N/OFQ and N/OFQ(1-13)-NH2. nih.gov This demonstrates its role in comparative pharmacological studies.

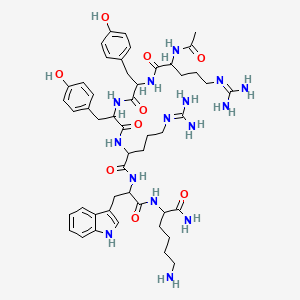

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROQVQIJRORFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N15O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1012.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of Ac Ryyrwk Nh2 at the Nociceptin Receptor Nop/orl1

Ligand Binding Affinity and Selectivity

The interaction of Ac-RYYRWK-NH2 with the NOP receptor has been investigated through radioligand binding studies to determine its affinity and selectivity profile.

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki) at NOP/ORL1 Receptors

Radioligand binding experiments have demonstrated that Ac-RYYRWK-NH2 binds to the NOP/ORL1 receptor with high affinity. Saturation binding studies using [³H]Ac-RYYRWK-NH2 on rat cortical membranes revealed a single high-affinity binding site with a dissociation constant (Kd) of 0.071 nM. nih.govmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com This Kd value was also observed for binding to membranes from baby hamster kidney cells expressing human ORL1. nih.gov Uncoupling of G-proteins resulted in a significant increase in the Kd, suggesting that the binding affinity is influenced by receptor coupling status. nih.gov

Ac-RYYRWK-NH2 has also been shown to displace the binding of other NOP receptor ligands. It displaces [³H]N/OFQ binding in cells transfected with human NOP receptors with a pKi of 9.6, corresponding to a Ki of approximately 0.25 nM. nih.gov Another reported Ki value for Ac-RYYRWK-NH2 at the Nociceptin (B549756) receptor is 0.710 nM. bindingdb.org

| Ligand | Target Receptor | Assay Type | Binding Constant | Value (nM) | Source |

| [³H]Ac-RYYRWK-NH2 | NOP/ORL1 | Saturation Binding | Kd | 0.071 ± 0.018 | nih.gov |

| [³H]Ac-RYYRWK-NH2 | NOP/ORL1 (rat) | Saturation Binding | Kd | 0.071 | medchemexpress.comtargetmol.com |

| Ac-RYYRWK-NH2 | NOP (human) | Displacement ([³H]N/OFQ) | pKi | 9.6 (~0.25 nM) | nih.gov |

| Ac-RYYRWK-NH2 | Nociceptin receptor | Binding Assay | Ki | 0.710 | bindingdb.org |

Assessment of Selectivity Against Classical Opioid Receptors (μ-, κ-, δ-opioid receptors)

A key characteristic of Ac-RYYRWK-NH2 is its selectivity for the NOP receptor over the classical opioid receptors (μ-, κ-, and δ-opioid receptors). Studies have consistently reported that Ac-RYYRWK-NH2 has no significant affinity or negligible affinity for these classical opioid receptor subtypes. nih.govmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.commedchemexpress.com This high selectivity profile distinguishes it from ligands that interact with the broader opioid receptor family. uctm.edu

Functional Agonistic Activity and Efficacy Profiling

Beyond its binding characteristics, the functional activity of Ac-RYYRWK-NH2 at the NOP receptor has been extensively studied, revealing its profile as a partial agonist.

Evaluation of Partial Agonist Efficacy and Potency

Ac-RYYRWK-NH2 functions as a potent partial agonist at the NOP receptor. nih.govmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com In functional assays, it elicits a submaximal response compared to the full agonist nociceptin/orphanin FQ (N/OFQ). In the rat anococcygeus muscle assay, Ac-RYYRWK-NH2 demonstrated a potency (pEC50) of 9.0 ± 0.1 and an efficacy (Emax) of 66.4 ± 5.2% relative to nociceptin. nih.gov In assays measuring the inhibition of electrically induced contractions in the mouse vas deferens, Ac-RYYRWK-NH2 also behaved as a partial agonist with a pEC50 of 9.0 and submaximal efficacy compared to N/OFQ. nih.gov Its efficacy in various in vitro assays is typically reported in the range of 0.5–0.8 relative to the full agonist. unife.it

| Functional Assay | Receptor Species/System | Agonist Type | Potency (pEC50) | Efficacy (Emax, % of full agonist) | Source |

| Inhibition of Electrically Induced Contraction | Rat Anococcygeus Muscle | Partial Agonist | 9.0 ± 0.1 | 66.4 ± 5.2 | nih.gov |

| Inhibition of Forskolin-induced cAMP | Human NOP (transfected cells) | Partial Agonist | 9.2 | Submaximal | nih.gov |

| Inhibition of Electrically Induced Contraction | Mouse Vas Deferens | Partial Agonist | 9.0 | Submaximal | nih.gov |

| Inhibition of cAMP levels | NOP receptor | Agonist | 8.7 | Not specified | unipd.it |

| Stimulation of GTPγS binding | NOP receptor | Agonist | 9.1 | Not specified | unipd.it |

Modulation of Adenylyl Cyclase Activity via cAMP Formation Inhibition

A primary signaling pathway coupled to the NOP receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. unipd.itnih.gov Ac-RYYRWK-NH2 has been shown to inhibit forskolin-induced cAMP formation, consistent with its agonist activity at the NOP receptor. nih.gov In cells transfected with human NOP receptors, Ac-RYYRWK-NH2 inhibited forskolin-induced cAMP formation with a pEC50 of 9.2. nih.gov Another study reported a potency of 8.7 for Ac-RYYRWK-NH2 in inhibiting cAMP levels. unipd.it Exposure to Ac-RYYRWK-NH2 can lead to pronounced receptor desensitization in the context of cAMP formation inhibition. ingentaconnect.com

Characterization of G Protein Activation through GTPγS Binding Studies

NOP receptors couple to and activate pertussis toxin-sensitive G proteins, primarily of the Gi/Go family. unipd.itnih.gov G protein activation can be assessed through the stimulation of [³⁵S]GTPγS binding to cell membranes. Ac-RYYRWK-NH2 has been shown to stimulate GTPγS binding, indicating its ability to activate G proteins coupled to the NOP receptor. unipd.it A reported potency for Ac-RYYRWK-NH2 in stimulating GTPγS binding is 9.1. unipd.it Studies investigating Gα selectivity have shown that Ac-RYYRWK-NH2 exhibits moderate to high potency across various Gi and Go subunits (Gi1, Gi2, Gi3, GoA, GoB, and Gz). unipd.it

Comparative Pharmacological Analyses

Efficacy and Potency Comparisons with Endogenous N/OFQ and Other NOP Receptor Agonists

Ac-RYYRWK-NH2 has been characterized as a partial agonist at the NOP receptor. unife.itnih.gov Studies in cells transfected with human NOP receptors have shown that Ac-RYYRWK-NH2 displaces [³H]N/OFQ with a high affinity, indicated by a pKᵢ of 9.6, which is similar to that of N/OFQ. nih.gov In inhibiting forskolin-induced cAMP formation, a measure of NOP receptor activity, Ac-RYYRWK-NH2 demonstrates potency with a pEC₅₀ of 9.2, comparable to N/OFQ's pEC₅₀ of 9.7. nih.gov

In functional assays such as the mouse vas deferens (MVD) assay, Ac-RYYRWK-NH2 behaves as a partial agonist, inhibiting electrically induced contractions. nih.gov Its potency in the MVD assay is similar to that of ZP120 (Ac-RYYRWKKKKKKK-NH2), a related peptide, with pEC₅₀ values of 9.0 and 8.6, respectively. nih.gov However, Ac-RYYRWK-NH2 exhibits submaximal efficacy compared to the full agonist N/OFQ in this system. nih.gov

Ac-RYYRWK-NH2 has also been compared to other NOP receptor ligands. While some synthetic peptides like UFP-113 show very high potency in certain assays, the pharmacological profile of Ac-RYYRWK-NH2 aligns with that of a potent partial agonist. plos.org

The following table summarizes some key potency and efficacy data for Ac-RYYRWK-NH2 in comparison to N/OFQ:

| Compound | Assay | Parameter | Value | Efficacy vs. N/OFQ | Source |

| Ac-RYYRWK-NH2 | Human NOP receptor (cAMP inhibition) | pEC₅₀ | 9.2 | Comparable | nih.gov |

| N/OFQ | Human NOP receptor (cAMP inhibition) | pEC₅₀ | 9.7 | Full agonist | nih.gov |

| Ac-RYYRWK-NH2 | Mouse Vas Deferens | pEC₅₀ | 9.0 | Partial agonist | nih.gov |

| N/OFQ | Mouse Vas Deferens | Efficacy | - | Full agonist | nih.gov |

Investigation of Ligand-Induced Receptor Desensitization and Internalization Profiles

Studies investigating ligand-induced NOP receptor desensitization and internalization have shown differences between full agonists like N/OFQ and partial agonists like Ac-RYYRWK-NH2. While N/OFQ and certain other agonists induce concentration-dependent endocytosis and recycling of the NOP receptor, Ac-RYYRWK-NH2 (at concentrations up to 100 μM) fails to induce receptor endocytosis. ingentaconnect.com

Furthermore, Ac-RYYRWK-NH2 causes pronounced receptor desensitization that is not influenced by monensin, a blocker of internalized receptor recycling. ingentaconnect.com This suggests that the desensitization induced by Ac-RYYRWK-NH2 may occur through mechanisms independent of receptor internalization and recycling, contrasting with the behavior of full agonists where internalization contributes to maintaining receptor signaling by counteracting desensitization and enhancing compensatory upregulation of adenylyl cyclase activity. ingentaconnect.com

The phenomenon of biased agonism, where ligands selectively engage specific signaling pathways, can influence receptor desensitization and internalization. unipd.it While NOP agonists are generally thought to favor G protein recruitment over β-arrestin, leading to G protein-mediated signaling as the primary pathway, the specific bias profile of Ac-RYYRWK-NH2 regarding G protein coupling versus β-arrestin interaction may contribute to its observed lack of internalization and distinct desensitization profile. researchgate.netplos.orgunipd.it

Species-Specific Pharmacological Differences of Ac-RYYRWK-NH2 and NOP Receptors

The pharmacological effects of NOP receptor ligands, including partial agonists like Ac-RYYRWK-NH2, can exhibit species-specific differences. nih.govsemmelweis.humdpi.com While Ac-RYYRWK-NH2 has been evaluated in various in vitro systems, including those using human and mouse receptors, its in vivo effects have also been studied in species like rats. nih.govnih.gov

In conscious rats, intravenous administration of Ac-RYYRWK-NH2 has been shown to produce a selective water diuresis without marked cardiovascular or behavioral effects. nih.govnih.gov This effect is different from that observed with the full agonist N/OFQ. nih.gov This difference in renal response between Ac-RYYRWK-NH2 and N/OFQ in rats highlights potential species-specific variations in the downstream effects mediated by NOP receptor activation or differences in the way partial versus full agonists translate to physiological outcomes in different species. nih.gov

Structure Activity Relationship Sar Studies of Ac Ryyrwk Nh2 and Its Analogs

Rational Design and Combinatorial Chemistry Approaches for Novel NOP Receptor Ligands

The discovery of Ac-RYYRWK-NH2 as a potent and selective NOP receptor ligand emerged from the screening of peptide combinatorial libraries. ingentaconnect.com This approach, which involves the synthesis and evaluation of a large array of structurally diverse compounds, has been a powerful strategy for identifying novel ligands for various biological targets, including GPCRs like the NOP receptor. units.itnih.gov Rational design, guided by the understanding of the NOP receptor structure and its interactions with known ligands, complements combinatorial chemistry by allowing for targeted modifications to enhance desired properties such as affinity, selectivity, and metabolic stability. acs.orguctm.edu

SAR studies on N/OFQ itself, the endogenous ligand for the NOP receptor, have shown that the shortest active fragment is N/OFQ(1-13). semmelweis.hu The discovery of N/OFQ-unrelated NOP-selective peptide ligands, such as Ac-RYYRWK-NH2, through combinatorial screening highlighted alternative structural motifs capable of interacting with the NOP receptor. ingentaconnect.com These findings support the use of both rational design and combinatorial chemistry in the search for novel NOP receptor ligands.

Elucidation of Key Amino Acid Residues for Receptor Interaction and Activity

Detailed SAR studies on Ac-RYYRWK-NH2 and its analogs have identified specific amino acid residues crucial for its interaction with the NOP receptor and its pharmacological activity.

Role of Tryptophan (Trp5) and Requirements for Indole (B1671886) Moiety

Tryptophan at position 5 (Trp5) in the Ac-RYYRWK-NH2 sequence plays a significant role in the peptide's interaction with the NOP receptor. Studies involving the substitution of Trp5 with other amino acids have demonstrated the importance of this residue for maintaining high potency. Research indicates that the entire indole moiety of the Trp5 side chain is not strictly required for high potency, as a phenyl-ethyl side chain substitution can be sufficient. nih.gov This suggests that while the aromatic character at this position is important, there may be some flexibility regarding the exact structure of the aromatic group.

Impact of N-terminal Modifications with Aminophosphonates on Receptor Affinity

Modifications at the N-terminus of Ac-RYYRWK-NH2 with aminophosphonates have been explored to investigate their impact on NOP receptor ligand properties. Studies have shown that substituting the N-terminal Arginine (Arg1) with aminophosphonate moieties can significantly decrease the affinity of the ligands for the NOP receptor. nih.gov Furthermore, increasing the size of the cycloalkane ring within the aminophosphonate modification can further diminish both the activity and selectivity for the NOP receptor. nih.gov This suggests that the N-terminal region and the presence of the Arg1 residue are important for optimal binding to the NOP receptor.

Design and Evaluation of Modified Hexapeptide Analogs

Building upon the SAR insights, several modified hexapeptide analogs of Ac-RYYRWK-NH2 have been designed and evaluated to explore variations in receptor binding profiles and biological activity.

Characterization of Ac-RYYRIK-NH2: NOP and Opioid Receptor Binding Properties

Ac-RYYRIK-NH2 is a notable analog of Ac-RYYRWK-NH2, differing by the substitution of Tryptophan (Trp) at position 5 with Isoleucine (Ile). This analog has also been identified as a ligand for the NOP receptor. semmelweis.humdpi.comcornell.edu While Ac-RYYRWK-NH2 is characterized as a potent and selective partial agonist for NOP, Ac-RYYRIK-NH2 also shows affinity for the NOP receptor, often with partial agonist characteristics, though its pharmacological activity can vary depending on the functional assay used. mdpi.comcornell.edu

Comparative binding studies have shown that Ac-RYYRIK-NH2 competes for the same NOP binding site as N/OFQ, suggesting an overlapping binding pocket. semmelweis.hu In terms of affinity, studies have reported varying Ki values for Ac-RYYRIK-NH2 at the NOP receptor, generally in the low nanomolar range. semmelweis.hucornell.edu For instance, one study reported a Ki of 4.2 nM for Ac-RYYRIK-NH2 at the NOP receptor in rat brain membranes. semmelweis.hucornell.edu Another study indicated a pKi of 9.29 nM for Ac-RYYRIK-NH2 at the NOP receptor. mdpi.comnih.gov

Interestingly, some research has also explored the interaction of Ac-RYYRIK-NH2 with classical opioid receptors, particularly in the context of designing bivalent ligands. While Ac-RYYRWK-NH2 shows negligible opioid receptor affinity, Ac-RYYRIK-NH2 has been used as a NOP-activating fragment in the design of chimeric peptides targeting both opioid and NOP receptors. mdpi.comnih.gov This suggests that while primarily a NOP ligand, the Ac-RYYRIK-NH2 sequence can be incorporated into structures that also interact with opioid receptors.

Here is a table summarizing some reported binding affinities:

| Compound | Target Receptor | Species | Binding Affinity (Ki or Kd) | Reference |

| Ac-RYYRWK-NH2 | NOP | Rat | Kd = 0.071 nM | targetmol.comnih.govmedchemexpress.commedchemexpress.com |

| Ac-RYYRWK-NH2 | NOP | Mouse | pKi = 9.2 | guidetopharmacology.org |

| Ac-RYYRWK-NH2 | μ-opioid | - | Negligible affinity | targetmol.comnih.govmedchemexpress.commedchemexpress.commedchemexpress.com |

| Ac-RYYRWK-NH2 | κ-opioid | - | Negligible affinity | targetmol.comnih.govmedchemexpress.commedchemexpress.commedchemexpress.com |

| Ac-RYYRWK-NH2 | δ-opioid | - | Negligible affinity | targetmol.comnih.govmedchemexpress.commedchemexpress.commedchemexpress.com |

| Ac-RYYRIK-NH2 | NOP | Rat | Ki = 4.2 nM | semmelweis.hucornell.edu |

| Ac-RYYRIK-NH2 | NOP | Human | pKi = 8.8 – 9.1 | guidetopharmacology.org |

| Ac-RYYRIK-NH2 | NOP | Mouse | pKi = 9.29 nM | mdpi.comnih.gov |

Application of Structure-Inducing Probes (SIP) for Enhanced Biological Activity (e.g., ZP120)

Structure-Inducing Probes (SIP) technology has been utilized in the development of NOP ligands based on the Ac-RYYRWK-NH2 scaffold. unife.it This approach involves modifying peptides with sequences designed to influence their conformation or interaction with the receptor, potentially leading to enhanced biological activity or altered pharmacological profiles.

ZP120 (Ac-RYYRWKKKKKKK-NH2) is an example of a NOP ligand developed using SIP technology from Ac-RYYRWK-NH2. unife.it This analog incorporates a poly-lysine tail at the C-terminus. ZP120 has been characterized for its activity at peripheral NOP receptors, notably demonstrating prolonged diuretic and antinatriuretic effects after intravenous administration due to its inability to readily penetrate the central nervous system. ingentaconnect.com This highlights how structural modifications can be used to tune the pharmacokinetic properties and target specific receptor populations.

Pseudopeptide Modifications and Emergence of Antagonistic Profiles

SAR studies on hexapeptides related to Ac-RYYRWK-NH2 have explored the impact of structural modifications on their pharmacological profiles, including the potential emergence of antagonistic properties. While Ac-RYYRWK-NH2 itself is primarily characterized as a partial agonist, its observed activity can be context-dependent, sometimes presenting as a full agonist or even a pure antagonist in different in vitro systems. nih.gov This variability in pharmacological behavior is similar to that observed with other NOP ligands like [Phe1ψ(CH2-NH)Gly2]N/OFQ(1–13)-NH2. nih.gov

Modifications to the hexapeptide sequence can influence affinity and efficacy at the NOP receptor. For instance, a SAR study on Ac-RYYRIK-NH2, a related hexapeptide where Isoleucine substitutes Tryptophan at position 5, showed that the removal of the acetyl group or substitution of the first three residues (Arg1, Tyr2, or Tyr3) significantly reduced affinity. wikipedia.org The effect was less pronounced for substitutions at other positions or removal of the C-terminal Lys6. wikipedia.org The removal of the terminal amide group in Ac-RYYRIK-NH2 had minimal impact on activity. wikipedia.org

Cyclic analogs of Ac-RYYRWK-NH2 have generally shown scarce affinity for the NOP receptor, indicating the importance of the linear structure for optimal binding. wikipedia.org These findings highlight how subtle structural changes, including pseudopeptide modifications or cyclization, can significantly alter the interaction with the NOP receptor and lead to diverse pharmacological outcomes, including shifts towards antagonistic profiles under specific conditions or with particular modifications.

Structural Determinants for Ligand-Receptor Recognition and Signal Transduction

The interaction of Ac-RYYRWK-NH2 and its analogs with the NOP receptor is governed by specific structural determinants that facilitate ligand recognition and initiate signal transduction. The NOP receptor belongs to the Class A rhodopsin-like family of G protein-coupled receptors (GPCRs). nih.govtocris.com Ligand binding to the extracellular domains and transmembrane helices of the receptor induces conformational changes that are transmitted to the intracellular domains, leading to the activation of downstream signaling pathways.

SAR studies on NOP ligands, including hexapeptides, suggest a "message/address" concept, where certain residues are crucial for receptor activation (message) while others are important for binding affinity (address). While this concept was initially derived from studies on the longer endogenous ligand Nociceptin (B549756)/Orphanin FQ (N/OFQ), it provides a framework for understanding the role of specific amino acids in smaller peptides like Ac-RYYRWK-NH2.

The NOP receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels, specifically the inhibition of calcium channels and activation of inward rectifying potassium channels. nih.govwikipedia.orgnih.gov The intracellular loops and the carboxyl-terminal tail of the NOP receptor are critical for coupling with G proteins and initiating signal transduction.

Synthetic Methodologies and Chemical Modifications of Ac Ryyrwk Nh2

Implementation of Solid-Phase Peptide Synthesis (SPPS) Strategies (e.g., Fmoc-Strategy)

Solid-phase peptide synthesis, developed by Bruce Merrifield, is the predominant method for synthesizing peptides. peptide.com This technique involves anchoring the C-terminal amino acid to an insoluble resin support, allowing for the efficient removal of excess reagents and soluble byproducts through filtration after each reaction cycle. peptide.comlifetein.comiris-biotech.de The peptide chain is elongated by a series of repeated cycles of coupling, washing, deprotection, and washing, adding amino acids from the C-terminus to the N-terminus. peptide.comlifetein.com

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used in SPPS due to its mild deprotection conditions and compatibility with automated synthesizers. lifetein.comiris-biotech.deamericanpeptidesociety.orgrsc.org In this strategy, the alpha-amino group of the incoming amino acid is protected with the base-labile Fmoc group. lifetein.comiris-biotech.deamericanpeptidesociety.org Deprotection, to expose the amino group for the next coupling step, is typically achieved using a base, commonly piperidine, in a solvent like dimethylformamide (DMF). lifetein.comiris-biotech.deamericanpeptidesociety.org Side-chain functional groups of the amino acids are protected with acid-labile groups that remain intact during the Fmoc removal steps. peptide.comlifetein.comiris-biotech.de After the entire peptide sequence is assembled on the resin, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, usually by treatment with a strong acid cocktail containing trifluoroacetic acid (TFA). iris-biotech.dersc.org The synthesis of Ac-RYYRWK-NH2 and its analogs has been reported using solid-phase peptide synthesis, specifically employing the Fmoc-strategy. nih.govnih.gov

Synthetic Routes for Chemical Derivatization and Analog Generation

Chemical derivatization and the generation of peptide analogs are valuable approaches to modify the properties of peptides or explore structure-activity relationships. These modifications can be performed either during the solid-phase synthesis or after the peptide has been cleaved from the resin (in solution).

For Ac-RYYRWK-NH2, the acetyl group at the N-terminus and the amide group at the C-terminus represent chemical modifications. The C-terminal amidation is typically achieved by synthesizing the peptide on a solid support that yields a C-terminal amide upon cleavage. peptide.com N-terminal acetylation can be performed on the resin after the final amino acid has been coupled and its Fmoc group removed, for instance, by using N-acetylimidazole. rsc.org

Chemical derivatization can also be employed to introduce other functionalities or labels. For example, derivatization techniques can enhance ionization efficiency for mass spectrometry analysis or allow for site-specific modifications. springernature.comcapes.gov.brrsc.orgnih.govacs.org Analogs of Ac-RYYRWK-NH2 have been synthesized to investigate their biological activity, involving modifications such as the substitution of amino acid residues or the introduction of non-canonical amino acids or functional groups. researchgate.netnih.govacs.org These analogs are often prepared using SPPS with appropriately protected modified amino acid building blocks.

Analytical Purity and Compositional Characterization

Ensuring the purity and confirming the composition of synthetic peptides are crucial steps before their use in research or other applications. A combination of analytical techniques is typically employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard and primary method for assessing the purity of synthetic peptides. rsc.orgmtoz-biolabs.comsigmaaldrich.comcreative-proteomics.comaltabioscience.comjpt.combachem.com HPLC separates peptides based on their hydrophobicity, and the purity is determined by quantifying the peak area of the target peptide relative to the total area of all detected peaks in the chromatogram. mtoz-biolabs.comsigmaaldrich.comcreative-proteomics.com Detection is typically performed using UV absorbance, commonly at wavelengths between 214 nm and 220 nm, where the peptide bond absorbs strongly. mtoz-biolabs.comsigmaaldrich.comcreative-proteomics.comaltabioscience.combachem.com Impurities, such as truncated sequences, deletion peptides, or incompletely deprotected peptides, appear as separate peaks in the chromatogram. mtoz-biolabs.comaltabioscience.comjpt.com RP-HPLC using C18 columns with acetonitrile-water gradients containing TFA is a common setup for peptide purity analysis. altabioscience.com

Amino acid compositional analysis is a classical method used to confirm the identity and verify the amino acid ratios within a peptide, providing evidence for the success of the synthesis. mtoz-biolabs.comsigmaaldrich.combachem.comcreative-biolabs.commtoz-biolabs.comnih.govbiosyn.com This technique involves hydrolyzing the peptide into its constituent amino acids, typically by acid hydrolysis. bachem.comnih.govbiosyn.com The resulting free amino acids are then separated and quantified, often by HPLC following derivatization to make them detectable (e.g., by UV or fluorescence). mtoz-biolabs.comnih.govbiosyn.com While this method confirms the presence and stoichiometry of amino acids, it does not provide sequence information. bachem.comnih.gov

Spectroscopic methods are indispensable for the detailed structural verification of synthetic peptides.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the peptide and confirming its identity. rsc.orgmtoz-biolabs.comaltabioscience.comjpt.combachem.comnih.govresearchgate.netacs.orgcreative-proteomics.com Techniques like MALDI-TOF MS and ESI-MS are commonly used for peptide analysis. altabioscience.comresearchgate.netcreative-proteomics.com Coupling HPLC with MS (HPLC-MS) is a standard approach that provides both purity assessment and molecular mass information for the eluting species, allowing for the identification of impurities. jpt.comacs.org Tandem mass spectrometry (MS/MS) can be used to fragment the peptide ions and analyze the resulting fragments to obtain amino acid sequence information. nih.govresearchgate.netcreative-proteomics.com

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is useful for analyzing the conformational properties and secondary structure of peptides. bachem.comnih.govspringernature.comrsc.orgacs.orglew.ro The amide I, II, and III bands in the IR spectrum provide characteristic signals related to the peptide backbone vibrations, which are sensitive to the peptide's secondary structure elements like alpha-helices and beta-sheets. nih.govrsc.orgacs.orglew.ro FTIR can be applied to study peptides in various environments, including solid state and solution. nih.govspringernature.com

Molecular Mechanisms of Nop Receptor Signaling Mediated by Ac Ryyrwk Nh2

G Protein-Coupled Receptor (GPCR) Activation and Downstream Cascades

NOP receptors, upon agonist binding, undergo conformational changes that facilitate interaction with and activation of heterotrimeric G proteins nih.govingentaconnect.com. This activation leads to the dissociation of the G protein into its α and βγ subunits, both of which can modulate downstream effector proteins nih.govresearchgate.net. A primary consequence of NOP receptor activation is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels wikipedia.orgunipd.itplos.org.

NOP receptors predominantly couple to pertussis toxin (PTX)-sensitive G proteins, specifically the Gi/Go family wikipedia.orgunipd.itplos.org. This coupling is responsible for the observed inhibition of adenylyl cyclase wikipedia.orgunipd.itplos.org. Beyond Gi/Go, NOP receptors have also been shown to couple to PTX-insensitive G proteins, including Gz, G14, and G16, with potential coupling to G12 and Gs wikipedia.orgplos.org.

Data on the potency of Ac-RYYRWK-NH2 and N/OFQ on NOP-Gz coupling:

| Compound | Effect on NOP-Gz Coupling | Relative Potency (vs. N/OFQ) |

| Ac-RYYRWK-NH2 | Maximal effect not significantly different from N/OFQ unipd.it | Slightly lower than N/OFQ unipd.it |

| N/OFQ | Full effect | Higher than Ac-RYYRWK-NH2 unipd.it |

Biased agonism describes the phenomenon where different ligands for the same receptor can selectively activate distinct downstream signaling pathways, such as favoring G protein coupling over β-arrestin recruitment unipd.it. This differential pathway activation can lead to diverse cellular and physiological outcomes unipd.it.

Studies exploring biased agonism at the NOP receptor suggest that agonists exhibiting less than full efficacy in stimulating G protein coupling may be less effective at recruiting β-arrestin guidetoimmunopharmacology.orgguidetopharmacology.org. Furthermore, the potency of agonists for inducing β-arrestin interaction with the NOP receptor has been observed to be systematically lower than their potency for stimulating G protein coupling guidetoimmunopharmacology.orgguidetopharmacology.org. While the concept of biased agonism at the NOP receptor is an active area of research, one study specifically examining G protein bias, including the effects of Ac-RYYRWK-NH2, did not identify a clear reversal in the behavior of tested compounds across different transducers, suggesting no significant biased agonism for these specific compounds under the study conditions unipd.it.

Investigation of Heterotrimeric G Protein Coupling Selectivity (e.g., Gz)

Modulation of Cellular Ion Channels

A critical aspect of NOP receptor signaling involves the modulation of cellular ion channels, primarily leading to the activation of potassium conductance and the inhibition of voltage-gated calcium channels unipd.itplos.org. These effects contribute significantly to the inhibitory actions of NOP receptor activation on neuronal excitability researchgate.netresearchgate.net.

Activation of NOP receptors leads to the stimulation of potassium currents, particularly through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels unipd.itresearchgate.netplos.org. This effect is mediated by the dissociated Gβγ subunits of the activated heterotrimeric G protein researchgate.net. The opening of GIRK channels results in an influx of potassium ions, leading to hyperpolarization of the cell membrane nih.gov. This hyperpolarization reduces neuronal excitability and inhibits tonic neural activity nih.gov. While specific data on Ac-RYYRWK-NH2's direct effect on GIRK channels was not extensively detailed in the search results, NOP receptor activation in general is well-established to stimulate potassium conductance unipd.itplos.org.

NOP receptor activation also results in the inhibition of voltage-gated calcium channels, including the high voltage-activated N-type calcium channels (Cav2.2) uctm.edunih.govresearchgate.netmed-bio.cn. This inhibition is a key mechanism by which NOP receptors reduce neurotransmitter release from presynaptic terminals researchgate.net. The primary mechanism for the inhibition of N-type calcium channels involves the direct binding of the dissociated Gβγ subunits to the channel protein nih.govresearchgate.netresearchgate.net. This interaction reduces the probability of channel opening in response to membrane depolarization nih.govresearchgate.net. Prolonged exposure to NOP agonists can also lead to the co-internalization of NOP receptors and Cav2.2 channels, a process that is dependent on protein kinase C (PKC) activation ingentaconnect.com.

Activation of Potassium Conductance

Involvement of Intracellular Protein Kinase Signaling Pathways (e.g., PKC, ERK-1/2)

NOP receptors are coupled to and can modulate various intracellular protein kinase signaling pathways, including protein kinase C (PKC) and the extracellular signal-regulated kinases (ERK-1/2), which are part of the mitogen-activated protein kinase (MAPK) family uctm.edunih.govresearchgate.net.

NOP receptor activation has been shown to induce the activation of PKC nih.govresearchgate.netingentaconnect.com. In some cellular contexts, this activation has been linked to Gi/o G proteins ingentaconnect.com. PKC activation has been associated with NOP receptor-mediated effects on ion channels, such as the inhibition of delayed rectifier potassium current and the co-internalization of NOP receptors and Cav2.2 channels ingentaconnect.com.

Furthermore, NOP receptor activation can stimulate MAPK signaling cascades, including the phosphorylation of ERK-1/2 nih.govresearchgate.net. Studies using heterologous expression systems have demonstrated that the endogenous NOP agonist N/OFQ increases ERK 1/2 phosphorylation levels via NOP receptor activation nih.govresearchgate.net. One report suggested that this ERK 1/2 signaling can occur independently of receptor phosphorylation and β-arrestin recruitment nih.govresearchgate.net. While the search results confirm the involvement of these kinase pathways in NOP receptor signaling, specific detailed findings on Ac-RYYRWK-NH2's precise engagement with each of these kinase pathways were not extensively provided. However, as a NOP receptor agonist, it is expected to engage these general downstream signaling mechanisms.

| Kinase Pathway | Involvement in NOP Receptor Signaling | Notes |

| PKC | Activation induced by NOP activity nih.govresearchgate.netingentaconnect.com | Linked to Gi/o proteins in some cells; associated with ion channel modulation and receptor/channel internalization ingentaconnect.com. |

| ERK-1/2 (MAPK) | Activation/phosphorylation observed nih.govresearchgate.net | Can be independent of receptor phosphorylation/arrestin in some cases nih.govresearchgate.net. |

Computational and Theoretical Investigations of Ac Ryyrwk Nh2 and Nop Receptor Interactions

Molecular Modeling and Docking Studies of Ligand-Receptor Complexes

Molecular modeling and docking studies are fundamental computational techniques used to predict the preferred orientation and binding affinity of a ligand within a receptor's binding site. These methods have been applied to investigate the interactions between Ac-RYYRWK-NH2 and its analogs with the NOP receptor structure semanticscholar.orgmdpi.comoup.com.

Prediction of Ligand-Binding Pockets within the NOP Receptor Structure

Predicting the specific region on the NOP receptor where Ac-RYYRWK-NH2 binds is a key application of molecular modeling. Studies on related hexapeptides, such as Ac-RYYRIK-NH2, which also exhibit high affinity for the NOP receptor, have provided insights into potential binding pockets semmelweis.hunih.gov. While the exact binding site compared to the endogenous ligand N/OFQ has been a subject of investigation, research suggests that these basic hexapeptides may interact with regions like the extracellular loop 2 (ECL2) or transmembrane domain 2 (TM2) of the NOP receptor semmelweis.hunih.gov. The N-terminal acetyl group and specific amino acid residues, such as the Arg at position 1 in Ac-RYYRIK-NH2, have been highlighted as crucial for receptor binding, suggesting their involvement in key interactions within the binding pocket nih.gov. Computational docking allows for the exploration of various binding poses and the identification of residues within the receptor that are likely to form interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with the ligand.

Analysis of Conformational Dynamics of the NOP Receptor Upon Ligand Binding

Ligand binding to a GPCR like the NOP receptor can induce conformational changes that are essential for receptor activation and downstream signaling. Molecular dynamics (MD) simulations, discussed further in Section 6.3, are a primary tool for analyzing these dynamics ingentaconnect.comunife.itnih.govrsc.org. While specific detailed MD studies focusing solely on Ac-RYYRWK-NH2's effect on NOP receptor dynamics are not extensively detailed in the provided sources, general studies on NOP receptor activation by agonists, including MD simulations, indicate movements in transmembrane helices (such as TM3, TM6, and TM7) and extracellular loops (particularly ECL2) are associated with the transition from an inactive to an active state ingentaconnect.comunife.itnih.gov. Docking studies, when combined with an understanding of these dynamic processes, can help infer how the binding of Ac-RYYRWK-NH2 might initiate or stabilize specific receptor conformations.

Application of Structure-Based Drug Design Principles to Ac-RYYRWK-NH2 Analogs

Ac-RYYRWK-NH2 has served as a lead compound in the development of novel NOP receptor ligands ingentaconnect.comnih.gov. Structure-based drug design principles leverage the three-dimensional structure of the receptor and the ligand-receptor complex to guide the design of new molecules with improved affinity, potency, or selectivity. Structure-activity relationship (SAR) studies on Ac-RYYRWK-NH2 and related hexapeptides have been performed, providing valuable data for this process ingentaconnect.comnih.govuctm.edu. By understanding which parts of the peptide are critical for binding and activity, researchers can design and synthesize analogs with targeted modifications. Computational methods, including docking and molecular modeling, are integral to this process, allowing for the virtual screening of potential new ligands and the prediction of how modifications to the Ac-RYYRWK-NH2 structure might affect its interaction with the NOP receptor before experimental synthesis and testing unife.itrsc.org. For instance, studies exploring chimeric peptides incorporating sequences derived from Ac-RYYRIK-NH2 (a close analog) highlight how computational studies can investigate the structural determinants underlying observed activities semanticscholar.orgmdpi.com.

Advanced Computational Techniques (e.g., Molecular Dynamics Simulations) in Peptide-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful advanced computational technique used to study the time-dependent behavior of molecular systems, such as peptide-receptor complexes, at the atomic level nih.govrsc.orgresearchgate.net. These simulations provide dynamic insights that static docking studies cannot offer. For NOP receptor interactions, MD simulations have been employed to understand the conformational changes of the receptor upon ligand binding and to refine predicted binding poses ingentaconnect.comunife.itnih.govrsc.org.

MD simulations can reveal the stability of the ligand-receptor complex, the nature of interactions over time, and the flexibility of both the peptide and the receptor. Studies using MD on NOP receptor complexes with various agonists have helped identify key residues involved in binding and activation and the dynamic interplay between different receptor domains nih.govrsc.org. Although specific detailed MD simulation data focusing exclusively on Ac-RYYRWK-NH2 was not prominently found, the application of this technique to NOP receptor-peptide interactions in general is well-established and directly relevant to understanding the behavior of Ac-RYYRWK-NH2 at the molecular level ingentaconnect.comunife.itnih.govrsc.org. These simulations can help refine the understanding of how Ac-RYYRWK-NH2's partial agonist activity is mediated by specific dynamic interactions and conformational states of the NOP receptor.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or semi-empirical methods, provide detailed information about the electronic structure, charge distribution, and reactivity of molecules. While less commonly applied directly to large peptide-receptor complexes due to computational cost, these methods can be valuable for analyzing the properties of the ligand itself, Ac-RYYRWK-NH2, or key interacting residues within the receptor oup.com.

For instance, quantum chemical calculations can be used to determine the preferred conformations of the peptide in isolation or in the binding pocket, the pKa values of titratable residues (like Arg and Lys in Ac-RYYRWK-NH2), and the nature of specific interactions like hydrogen bonds or pi-pi stacking at an electronic level oup.com. One study mentioned the use of AM1 semi-empirical quantum mechanics calculations in early modeling of the ORL1 (NOP) receptor and its complex with nociceptin (B549756) oup.com. Another used DFT to calculate thermodynamic parameters for a non-peptide NOP agonist. Although specific quantum chemical data for Ac-RYYRWK-NH2 interactions were not detailed, these techniques can provide deeper insights into the chemical basis of its binding and activity, complementing the information obtained from molecular mechanics-based methods like docking and MD simulations.

Advanced Research Methodologies for the Study of Ac Ryyrwk Nh2

In Vitro Pharmacological Assays for NOP Receptor Ligand Evaluation

In vitro pharmacological assays are crucial for assessing the activity of compounds like Ac-RYYRWK-NH2 at the NOP receptor. These assays utilize isolated tissues or cell lines to measure the peptide's effects on receptor function. medchemexpress.commedchemexpress.comnih.govuctm.edunih.govbindingdb.orgingentaconnect.com

Electrically Stimulated Isolated Tissue Preparations (e.g., Mouse Vas Deferens, Guinea Pig Ileum)

Electrically stimulated isolated tissue preparations, such as the mouse vas deferens (MVD) and guinea pig ileum, are classical pharmacological tools used to study opioid and NOP receptor activity. nih.govmedchemexpress.commedchemexpress.comnih.govnih.govnih.govuctm.edubindingdb.orgingentaconnect.com These tissues express NOP receptors, and their contraction in response to electrical stimulation is modulated by NOP receptor ligands. nih.govnih.govcdnsciencepub.com

Studies using the electrically stimulated mouse vas deferens have shown that Ac-RYYRWK-NH2 inhibits electrically induced contractions in a concentration-dependent manner. nih.govnih.govnih.gov This inhibitory effect is characteristic of NOP receptor agonists. nih.govnih.gov Compared to the endogenous ligand Nociceptin (B549756)/Orphanin FQ (N/OFQ), Ac-RYYRWK-NH2 typically behaves as a partial agonist in this assay, producing submaximal effects. nih.govnih.govnih.gov For instance, one study reported that Ac-RYYRWK-NH2 inhibited electrically evoked contractions in the mouse vas deferens by 72%, while nociceptin caused 95% inhibition. nih.gov The potency of Ac-RYYRWK-NH2 in the MVD assay has been reported with pEC50 values around 9.0. nih.govnih.gov

The guinea pig ileum is another preparation used to assess NOP receptor activity. Similar to the mouse vas deferens, electrical stimulation of the guinea pig ileum causes contractions that can be inhibited by NOP agonists. researchgate.netcdnsciencepub.com Research has shown that Ac-RYYRWK-NH2 also acts as a partial agonist in the guinea pig ileum assay. nih.gov One study indicated partial inhibition of electrically evoked contractions by Ac-RYYRWK-NH2 in the guinea pig anococcygeus muscle (AC), another tissue expressing NOP receptors, with 66% inhibition compared to 98% for nociceptin. nih.gov

These isolated tissue assays provide valuable information about the functional potency and efficacy of Ac-RYYRWK-NH2 at native NOP receptors in a physiological context.

Synaptosomal Preparations for Neurotransmitter Release Studies

Synaptosomal preparations, which are isolated nerve terminals, can be used to study the effect of NOP receptor ligands on neurotransmitter release. nih.gov NOP receptors are known to modulate the release of various neurotransmitters. While the provided search results mention synaptosomal preparations in the context of studying ORL1 receptors and neurotransmitter release modulation by nociceptin biosynth.com, there is no specific detailed information within the results directly linking Ac-RYYRWK-NH2 to neurotransmitter release studies using synaptosomal preparations.

Radioligand Binding Assays for High-Throughput Receptor Affinity Determinations

Radioligand binding assays are a fundamental technique for quantifying the affinity of a compound for a specific receptor. nih.govresearchgate.netuctm.edunucleos.commedchemexpress.com These assays typically involve using a radiolabeled ligand that binds to the receptor and measuring the displacement of this radioligand by the test compound. nih.govnih.govnih.gov

[3H]ac-RYYRWK-NH2 has been developed and characterized as a specific radioligand for the NOP receptor. nih.gov Saturation binding experiments using [3H]ac-RYYRWK-NH2 on rat cortical membranes revealed a single high-affinity binding site with a dissociation constant (Kd) of 0.071 ± 0.018 nM and a maximum number of binding sites (Bmax) of 22 ± 2 fmol/mg protein. nih.gov Uncoupling of G-proteins resulted in a significant increase in Kd, suggesting that the binding is influenced by the receptor's coupling to G-proteins. nih.gov

Competition binding studies have shown that Ac-RYYRWK-NH2 displaces [3H]ac-RYYRWK-NH2 binding to rat cortical membranes and membranes from cells expressing human NOP receptors (ORL1) with high affinity. nih.govnih.govnih.gov The affinity of Ac-RYYRWK-NH2 for the NOP receptor is comparable to that of nociceptin itself. nih.govnih.gov For instance, studies using [3H]nociceptin binding to rat cortical membranes and CHO cells expressing human ORL1 showed similar high affinities for Ac-RYYRWK-NH2, Ac-RYYRIK-NH2, and nociceptin. nih.gov The pKi value for Ac-RYYRWK-NH2 displacing [3H]N/OFQ in cells transfected with human NOP receptors was reported as 9.6. nih.gov

Radioligand binding assays are essential for determining the binding characteristics of Ac-RYYRWK-NH2 and confirming its selectivity for the NOP receptor over other opioid receptors (mu, delta, and kappa), for which it shows negligible affinity. nih.govmedchemexpress.commedchemexpress.comglpbio.com

Cell-Based Functional Assays for Efficacy and Signaling

Cell-based functional assays are used to assess the downstream signaling effects of NOP receptor activation by Ac-RYYRWK-NH2. nih.govnih.govuctm.edumedchemexpress.comnih.gov NOP receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. nih.govingentaconnect.comcreativebiomart.net They can also activate other signaling pathways. unipd.it

cAMP Accumulation Assays

cAMP accumulation assays measure the changes in intracellular cyclic AMP (cAMP) levels in response to ligand binding. nih.govuctm.edubiosynth.comcreativebiomart.netpromega.comdiscoverx.com Since NOP receptor activation typically inhibits adenylyl cyclase, agonists like Ac-RYYRWK-NH2 cause a decrease in forskolin-stimulated cAMP accumulation. nih.govingentaconnect.com

Studies using cells expressing human NOP receptors have demonstrated that Ac-RYYRWK-NH2 inhibits forskolin-induced cAMP formation. nih.govnih.gov This inhibitory effect is indicative of its partial agonist activity at the NOP receptor. nih.govingentaconnect.com The efficacy of Ac-RYYRWK-NH2 in inhibiting cAMP accumulation is generally lower than that of the full agonist nociceptin. nih.govingentaconnect.com For example, in CHO cells expressing ORL1, nociceptin inhibited cAMP production by 77%, while Ac-RYYRWK-NH2 caused 58% inhibition. nih.gov The potency of Ac-RYYRWK-NH2 in inhibiting cAMP formation has been reported with pEC50 values around 9.2. nih.gov

These assays confirm that Ac-RYYRWK-NH2 functionally activates NOP receptors and modulates the cAMP signaling pathway.

[35S]GTPγS Binding Assays

[35S]GTPγS binding assays are used to measure the activation of G proteins by GPCRs. nih.govnih.govnih.govguidetopharmacology.orgrevvity.com Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the G protein alpha subunit. ingentaconnect.com GTPγS is a non-hydrolyzable analog of GTP, and its binding to activated G proteins can be measured using a radioactive label ([35S]). revvity.com

Ac-RYYRWK-NH2 has been shown to stimulate [35S]GTPγS binding in membranes from cells expressing NOP receptors, consistent with its agonist activity. nih.govnih.govnih.govmedchemexpress.cn Similar to cAMP assays, Ac-RYYRWK-NH2 typically acts as a partial agonist in [35S]GTPγS binding assays, producing submaximal stimulation compared to full agonists like nociceptin. nih.govnih.govmedchemexpress.cn The maximal effect (Emax) of Ac-RYYRWK-NH2 in stimulating [35S]GTPγS binding varies depending on the cell system used. For instance, in rat cortical membranes (CTX), Ac-RYYRWK-NH2 showed an Emax of 96%, while in CHO cells expressing ORL1, the Emax was 202%, relative to basal binding. nih.gov The potency (EC50) of Ac-RYYRWK-NH2 in stimulating [35S]GTPγS binding is generally in the nanomolar range. medchemexpress.cn

These assays provide direct evidence of Ac-RYYRWK-NH2's ability to activate G proteins coupled to the NOP receptor.

Here is a summary of some research findings for Ac-RYYRWK-NH2 from the search results:

| Assay Type | Preparation/Cell Line | Ac-RYYRWK-NH2 Activity | Reported Value (e.g., Kd, pKi, pEC50, Emax) | Reference |

| Radioligand Binding ([3H]ac-RYYRWK-NH2) | Rat cortical membranes | High Affinity Binding | Kd = 0.071 ± 0.018 nM, Bmax = 22 ± 2 fmol/mg protein | nih.gov |

| Radioligand Binding ([3H]N/OFQ displacement) | Human NOP receptors (transfected cells) | High Affinity Binding | pKi = 9.6 | nih.gov |

| Radioligand Binding ([3H]Nociceptin displacement) | Rat cortical membranes (CTX) | High Affinity Binding | Affinity comparable to nociceptin | nih.gov |

| Radioligand Binding ([3H]Nociceptin displacement) | CHO cells expressing ORL1 | High Affinity Binding | Affinity comparable to nociceptin | nih.gov |

| Electrically Stimulated Isolated Tissue | Mouse Vas Deferens (MVD) | Partial Agonist | pEC50 ≈ 9.0, Emax ≈ 72% (relative to nociceptin) | nih.govnih.govnih.gov |

| Electrically Stimulated Isolated Tissue | Guinea Pig Anococcygeus (AC) | Partial Agonist | Emax ≈ 66% (relative to nociceptin) | nih.gov |

| Cell-Based Functional (cAMP Accumulation) | Human NOP receptors (transfected cells) | Partial Agonist | pEC50 ≈ 9.2, Inhibition ≈ 58% (relative to nociceptin) | nih.govnih.gov |

| Cell-Based Functional ([35S]GTPγS Binding) | Rat cortical membranes (CTX) | Partial Agonist | Emax = 96% (relative to basal) | nih.gov |

| Cell-Based Functional ([35S]GTPγS Binding) | CHO cells expressing ORL1 | Partial Agonist | Emax = 202% (relative to basal) | nih.gov |

Bioluminescence Resonance Energy Transfer (BRET) for Real-Time G Protein Coupling and Transducer Selectivity

Bioluminescence Resonance Energy Transfer (BRET) is a technique used to study the conformational changes of G protein-coupled receptors (GPCRs) and their interactions with downstream signaling molecules like G proteins in real time frontiersin.org. This method can provide insights into the selectivity of a ligand, such as Ac-RYYRWK-NH2, for specific G protein subtypes and other transducers frontiersin.orgelifesciences.orgbiorxiv.org.

While the provided search results discuss BRET in the context of studying GPCR conformation and G protein coupling in general, and mention that NOP agonists favor G protein recruitment over β-Arrestins, specific detailed research findings on Ac-RYYRWK-NH2 utilizing BRET for real-time G protein coupling and transducer selectivity were not found in the search results. The search results indicate that NOP agonists, in general, show a preference for inhibitory G proteins, emphasizing specificity in modulating inhibitory signaling pathways unipd.it. Studies on NOP receptor-Gα selectivity have analyzed interaction with various G proteins, particularly the inhibitory G protein Gz unipd.it.

Application of Advanced Spectroscopic Techniques for Peptide Structural Elucidation

Spectroscopic techniques are crucial for determining the structure, conformation, and dynamics of peptides like Ac-RYYRWK-NH2 utoronto.ca. These methods provide detailed information at the atomic level.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern lcms.czlibretexts.orguni-saarland.deiastate.eduspectroscopyonline.com. Different ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI) uni-saarland.deiastate.edu. ESI is often preferred for larger or more labile molecules like peptides as it is a softer ionization method that can produce intact molecular ions, often with multiple charges iastate.edu.

The molecular weight of Ac-RYYRWK-NH2 has been determined to be approximately 1012.19 Da zhanggroup.org. Mass spectrometry can confirm this molecular weight by detecting the protonated or charged molecular ion [M+H]⁺ or other adduct ions iastate.edu. Tandem Mass Spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments lcms.cziastate.edu. The fragmentation pattern can provide sequence information for peptides lcms.cz. For example, fragmentation of peptide bonds leads to characteristic series of fragment ions (e.g., b-ions and y-ions), which can be used to confirm the amino acid sequence lcms.cz.

While the molecular weight of Ac-RYYRWK-NH2 is available, specific detailed mass spectrometric fragmentation data or analyses for structural elucidation of Ac-RYYRWK-NH2 were not found in the provided search results. General principles of peptide fragmentation in MS/MS, such as the cleavage of peptide bonds, are well-established and would be applicable to the study of Ac-RYYRWK-NH2 lcms.cz.

Q & A

How to formulate a focused research question for investigating Ryyrwk’s molecular interactions?

A well-constructed research question must:

- Narrow the scope (e.g., "How does this compound bind to Protein X under varying pH conditions?" instead of "How does this compound work?").

- Ensure measurability by defining quantifiable variables (e.g., binding affinity, thermodynamic parameters).

- Test feasibility via pilot studies to confirm data availability and methodological compatibility .

Q. Example Framework :

| Criteria | Application to this compound |

|---|---|

| Focused | Specific binding mechanism |

| Measurable | Use SPR or ITC for binding kinetics |

| Relevant | Addresses gaps in enzyme inhibition studies |

Q. What experimental design principles ensure reproducibility in this compound synthesis?

Q. Key Components :

| Element | Purpose |

|---|---|

| Standardized protocols | Reduce procedural ambiguity |

| Blind testing | Minimize observer bias |

| Data logs | Enable audit trails |

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacological data across studies?

- Triangulation : Cross-validate results using multiple techniques (e.g., in vitro assays vs. computational docking).

- Sensitivity analysis : Test how minor changes in experimental conditions (e.g., buffer composition) affect outcomes.

- Transparency : Report all data, including outliers or negative results that challenge initial hypotheses .

Q. Case Study :

| Discrepancy | Resolution Strategy |

|---|---|

| Varying IC50 values | Standardize cell lines and assay conditions |

| Conflicting toxicity profiles | Conduct meta-analysis of dose-response curves |

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-dependent effects?

Q. Methodological Workflow :

Data preprocessing : Normalize raw data to account for batch effects.

Model selection : Use AIC/BIC to compare logistic vs. linear regression.

Validation : Apply k-fold cross-validation to avoid overfitting.

Interdisciplinary Research Considerations

Q. How to integrate computational and wet-lab methods for studying this compound?

- Hybrid workflows : Combine molecular dynamics simulations with experimental validation (e.g., mutagenesis to test predicted binding sites).

- Tool compatibility : Ensure software (e.g., AutoDock) aligns with experimental data formats.

- Collaborative frameworks : Establish shared protocols for data exchange between computational chemists and biologists .

Q. Integration Checklist :

| Step | Action |

|---|---|

| 1 | Align simulation parameters with lab conditions |

| 2 | Validate in silico predictions with SPR/ITC |

| 3 | Publish code and raw data for peer verification |

Ethical and Reporting Standards

Q. How to address ethical gaps in this compound’s preclinical studies?

Q. Compliance Table :

| Requirement | Implementation |

|---|---|

| IRB approval | Submit detailed study design |

| Reproducibility | Share protocols via repositories like Zenodo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.